molecular formula C25H26N4O5S B2977762 ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate CAS No. 1037168-60-7

ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate

Cat. No.: B2977762
CAS No.: 1037168-60-7
M. Wt: 494.57
InChI Key: FXYQQWNHOLFMMU-UHFFFAOYSA-N
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Description

This compound features a fused imidazo[1,2-c]quinazolin-3-one core, substituted at position 2 with a 2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl group and at position 5 with a sulfanyl-linked ethyl acetate moiety. The 4-methoxyphenyl group introduces electron-donating properties, while the ester group enhances lipophilicity.

Properties

IUPAC Name

ethyl 2-[[2-[3-[(4-methoxyphenyl)methylamino]-3-oxopropyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N4O5S/c1-3-34-22(31)15-35-25-28-19-7-5-4-6-18(19)23-27-20(24(32)29(23)25)12-13-21(30)26-14-16-8-10-17(33-2)11-9-16/h4-11,20H,3,12-15H2,1-2H3,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXYQQWNHOLFMMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NC2=CC=CC=C2C3=NC(C(=O)N31)CCC(=O)NCC4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

494.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-{[2-(2-{[(4-methoxyphenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a quinazoline backbone, which is known for its diverse biological activities. The presence of the methoxyphenyl group and the imidazoquinazoline structure suggests potential interactions with various biological targets.

Anticancer Activity

Quinazoline derivatives are widely studied for their anticancer properties. Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines.

Case Study : A study evaluated several quinazoline derivatives, demonstrating that some exhibited potent activity against lung cancer cell lines (A549), with IC50 values ranging from 0.5 to 5 µM .

Antimicrobial Activity

Compounds containing the quinazoline structure have shown promising antimicrobial effects. This compound may also share these properties.

Research Findings : Quinazoline derivatives demonstrated activity against both Gram-positive and Gram-negative bacteria. For instance, compounds similar to this one showed minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against Staphylococcus aureus .

Anti-inflammatory Activity

The compound's potential as an anti-inflammatory agent is supported by studies indicating that quinazoline derivatives can inhibit pro-inflammatory cytokines.

Mechanism of Action : The anti-inflammatory effects are attributed to the inhibition of NF-kB signaling pathways, leading to reduced expression of inflammatory mediators .

Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerCytotoxicity against A549 cells
AntimicrobialMIC against S. aureus < 0.125 µg/mL
Anti-inflammatoryInhibition of NF-kB pathway

Comparison with Similar Compounds

Core Heterocyclic Modifications

Example Compound : N-Cyclohexyl-2-{[2-(2-{[(4-Fluorophenyl)methyl]carbamoyl}ethyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}butanamide

  • Structural Differences :
    • Core : Both share the imidazo[1,2-c]quinazolin-3-one core.
    • Substituents :
  • Position 2: The user compound has a 4-methoxyphenyl group vs. 4-fluorophenyl in the comparator.
  • Position 5: Ethyl acetate ester (user) vs. cyclohexyl butanamide (comparator). The ester may increase membrane permeability but reduce metabolic stability compared to the amide.
  • Physicochemical Properties :
Property User Compound Comparator
Molecular Formula C₂₇H₂₈N₅O₅S C₃₀H₃₄FN₅O₃S
Molecular Weight ~546.6 g/mol 563.7 g/mol
Key Functional Groups Ester, Methoxy Amide, Fluorine

Heterocyclic Analogues

Example Compound : Alkyl 2-(3-Substituted-5-oxo-[1,2,4]triazolo[4,3-c]quinazolin-6(5H)-yl) Acetates

  • Structural Differences :
    • Core : Triazolo[4,3-c]quinazoline vs. imidazo[1,2-c]quinazoline. The triazole ring introduces additional nitrogen atoms, altering hydrogen-bonding capacity and aromaticity.
    • Substituents : Similar ester groups at position 2, but lacking the 4-methoxyphenylcarbamoyl chain.
  • Biological Implications : Triazoloquinazolines in showed anticonvulsant activity, suggesting the user compound’s imidazo core may target similar neurological pathways but with modified selectivity due to substituent differences .

Similarity Indexing and Virtual Screening

  • Structural differences (e.g., methoxy vs. halogen) could modulate target affinity .
  • Docking Studies : ’s Glide XP scoring suggests the 4-methoxy group may enhance hydrophobic enclosure in binding pockets, while the ester could reduce stability compared to amides .

Cross-Reactivity and Selectivity

  • Immunoassay Cross-Reactivity: As per , the 4-methoxy group may reduce cross-reactivity with assays designed for fluorophenyl-containing analogues, improving specificity .

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